1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.: 1021055-01-5
Cat. No.: VC7179319
Molecular Formula: C26H26N4O4S
Molecular Weight: 490.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021055-01-5 |
|---|---|
| Molecular Formula | C26H26N4O4S |
| Molecular Weight | 490.58 |
| IUPAC Name | 1-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C26H26N4O4S/c1-17-24-22(26(31)27-15-18-7-6-10-21(13-18)34-2)14-23(19-8-4-3-5-9-19)28-25(24)30(29-17)20-11-12-35(32,33)16-20/h3-10,13-14,20H,11-12,15-16H2,1-2H3,(H,27,31) |
| Standard InChI Key | YKCWJVSXRURCSA-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide, delineates its core structure:
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Pyrazolo[3,4-b]pyridine backbone: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 4b .
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N1 substituent: A 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone moiety that enhances polarity and potential hydrogen-bonding capacity.
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C4 carboxamide: Linked to a 3-methoxybenzyl group, providing aromaticity and electron-donating effects.
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C6 phenyl group: Contributes hydrophobic character, likely influencing membrane permeability .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1021055-01-5 | |
| Molecular Formula | C₂₆H₂₆N₄O₄S | |
| Molecular Weight | 490.58 g/mol | |
| SMILES Notation | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5 |
Synthetic Methodology
General Synthesis Strategy
The synthesis involves multi-step organic transformations, typically proceeding through:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters or nitriles to establish the pyrazole core .
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Pyridine Annulation: Cyclization via Vilsmeier-Haack or Gould-Jacobs reactions to construct the pyridine ring fused to the pyrazole .
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Sulfone Introduction: Oxidation of a tetrahydrothiophene intermediate using hydrogen peroxide or ozone to install the 1,1-dioxide group.
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Carboxamide Coupling: Reaction of the pyrazolo[3,4-b]pyridine-4-carboxylic acid with 3-methoxybenzylamine using coupling agents like DCC or HATU.
Challenges in Synthesis
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Regioselectivity: Ensuring correct annulation during pyridine ring formation to avoid positional isomers .
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Sulfone Stability: Managing oxidative conditions to prevent over-oxidation or degradation of the tetrahydrothiophene moiety.
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Purification Complexity: High molecular weight and polarity necessitate advanced chromatographic techniques (e.g., HPLC with C18 columns).
Structural Characterization
Spectroscopic Analysis
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¹H NMR: Key signals include:
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IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch, carboxamide) and 1320/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches).
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 491.58, consistent with the molecular formula.
Biological Activity and Mechanisms
Hypothesized Targets
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Kinase Inhibition: The planar pyrazolo-pyridine system may intercalate into ATP-binding pockets, akin to PI3K or CDK inhibitors .
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Cyclooxygenase (COX) Modulation: The sulfone group could mimic prostaglandin H₂ synthase substrates, suggesting anti-inflammatory potential.
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GPCR Interactions: The 3-methoxybenzyl group may engage serotonin or adrenergic receptors .
Table 2: Predicted Pharmacological Properties
| Property | Prediction | Rationale |
|---|---|---|
| LogP | ~3.5 | Hydrophobic phenyl and benzyl groups |
| Solubility (aq.) | Low (μg/mL range) | High molecular weight and aromaticity |
| Bioavailability | Moderate (25–40%) | Balanced LogP and moderate PSA (~100 Ų) |
Applications in Drug Discovery
Oncology
Pyrazolo[3,4-b]pyridines demonstrate antiproliferative effects by inhibiting kinases involved in cell cycle regulation. The phenyl group at C6 may enhance binding to hydrophobic kinase pockets .
Neurology
The 3-methoxybenzyl moiety resembles structures in serotonin reuptake inhibitors, suggesting potential antidepressant or anxiolytic applications.
Inflammation
Sulfone-containing compounds often exhibit COX-2 selectivity, positioning this derivative as a candidate for arthritis or pain management.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the C3 methyl group or varying the benzyl substituent to optimize potency .
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In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in rodent models.
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Target Deconvolution: High-throughput screening against kinase panels or GPCR libraries to identify primary targets .
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